3-Amino-N-phenylbenzenesulfonamide, also known as sulfanilamide, is a well-known organic molecule with the chemical formula C₁₂H₁₂N₂O₂S and CAS number 80-21-7. Its synthesis involves the reaction between aniline (C₆H₅NH₂) and benzenesulfonyl chloride (C₆H₅SO₂Cl) under specific reaction conditions. The product is then purified and characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.
3-Amino-N-phenylbenzenesulfonamide played a pivotal role in the history of medicine as one of the first effective synthetic antibacterial agents. It was discovered in the early 20th century and was widely used to treat various bacterial infections, including streptococcal and staphylococcal infections. However, the emergence of resistant bacterial strains and the discovery of more potent and broad-spectrum antibiotics eventually led to its decline in clinical use.
While no longer a frontline antibiotic, 3-amino-N-phenylbenzenesulfonamide continues to be used in scientific research for various purposes. Here are some examples:
3-Amino-N-phenylbenzenesulfonamide, also known as sulfanilamide, is a sulfonamide compound characterized by the presence of an amino group attached to a phenyl ring and a benzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 248.31 g/mol. The compound appears as a white crystalline solid with a melting point of 129-130°C . It is primarily known for its antibacterial properties and has been widely studied for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
This compound acts as a competitive antagonist of para-aminobenzoic acid (PABA), crucial for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, an enzyme involved in this pathway, it effectively prevents bacterial growth and replication. Its mechanism of action leads to the depletion of folic acid, essential for DNA synthesis in bacteria, thereby inhibiting their multiplication . While its effects are significantly pronounced in bacterial cells, it may also interact with mammalian cellular functions but to a lesser extent.
The synthesis of 3-amino-N-phenylbenzenesulfonamide typically involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The process includes:
This method allows for the efficient production of the compound in laboratory settings.
3-Amino-N-phenylbenzenesulfonamide has several applications:
Studies on 3-amino-N-phenylbenzenesulfonamide have shown that it interacts with various enzymes involved in metabolic pathways, particularly those related to folic acid synthesis. Its binding affinity for dihydropteroate synthase illustrates its potential as a lead compound in developing new antibacterial agents. Furthermore, its stability under different environmental conditions indicates its viability for long-term applications in biological systems .
Several compounds share structural similarities with 3-amino-N-phenylbenzenesulfonamide, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Amino-N,N-dimethylbenzenesulfonamide | 6274-18-6 | 0.71 |
3-Amino-N-methylbenzenesulfonamide | 459434-40-3 | 0.94 |
3-Amino-4-hydroxy-N-phenylbenzenesulfonamide | 80-20-6 | 0.76 |
N-tert-Butyl 3-Aminophenylsulfonamide | 608523-94-0 | 0.85 |
N-((4-Aminophenyl)sulfonyl)acetamide | 144-80-9 | 0.82 |
These compounds differ primarily in their functional groups and biological activities, which influence their pharmacological profiles and applications.
3-Amino-N-phenylbenzenesulfonamide, first synthesized in the early 20th century, emerged during systematic explorations of sulfonamide derivatives. Its CAS Registry Number, 80-21-7, was assigned following its formal characterization. The compound’s nomenclature reflects its structural features:
Early literature referred to it as metanilanilide, emphasizing its dual aromatic systems (meta-aminophenyl and aniline groups). The shift to systematic naming aligned with IUPAC conventions, prioritizing functional group hierarchy (sulfonamide > amino > phenyl).
This compound played a pivotal role in advancing sulfonamide chemistry:
3-Amino-N-phenylbenzenesulfonamide belongs to the arylsulfonamide subclass, distinguished by:
Its structural complexity enables unique electronic properties, such as enhanced resonance stabilization of the sulfonamide group due to conjugation with the amino substituent.
Table 1: Evolution of Synthetic Protocols
Era | Method | Yield (%) | Key Innovation |
---|---|---|---|
1930s | Direct Sulfonation | 40–50 | Base-driven coupling |
1960s | Diazonium Coupling | 60–75 | pH-controlled diazotization |
2020s | Click Chemistry | 85–95 | Catalytic regioselectivity |
Synthetic Method | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
Aniline + Benzenesulfonyl chloride (Basic conditions) | RT, aqueous medium, 6 h | 94 | [3] |
Aniline + Benzenesulfonyl chloride (Pyridine) | RT, pyridine solvent | Not specified | [6] |
Aniline + Benzenesulfonyl chloride (K₂CO₃/PEG-400) | 78% yield, PEG-400 solvent | 78 | [1] |
Aniline + Benzenesulfonyl chloride (NaOH) | 44% yield, 10% NaOH, 1 h | 44 | [1] |
Aniline + Benzenesulfonyl chloride (Diethyl ether) | 0°C, diethyl ether, 85% yield | 85 | [1] |
Aniline + Benzenesulfonyl chloride (TEA/DCM) | DCM, TEA base, 85% yield | 85 | [1] |
The optimization of reaction conditions for the classical aniline-benzenesulfonyl chloride pathway requires careful consideration of multiple interdependent parameters. Temperature control emerges as a critical factor, with studies demonstrating that elevated temperatures can significantly decrease yields due to increased side reaction formation and potential decomposition of sensitive intermediates [5] [7]. Optimal results are consistently achieved at temperatures ranging from 0°C to 25°C, with lower temperatures particularly beneficial for preventing unwanted side reactions while maintaining reasonable reaction rates [5].
Solvent selection plays an equally crucial role in determining reaction success. Research has established that solvents of intermediate polarity, such as 95% ethanol, provide optimal conditions by effectively solvating both the polar sulfonamide functionality and the less polar benzene ring components [8] [5]. The mechanism benefits from solvents that can stabilize the transition state while facilitating proper substrate interaction [5]. Water-containing systems have shown particular promise, with the hydrogen-bonding capability of protic solvents enhancing the nucleophilic character of the amine substrate [5].
Base selection and strength optimization represent another critical aspect of reaction conditioning. Weak to moderate bases such as potassium carbonate and pyridine provide optimal results by effectively neutralizing the hydrogen chloride byproduct without causing product degradation that can occur with stronger bases [1] [3]. The use of polyethylene glycol-400 as a heterogeneous reaction medium with potassium carbonate has demonstrated particular advantages, achieving 78% yields while facilitating easy product isolation and base recovery [1].
Table 2: Optimization Parameters for Classical Synthesis
Parameter | Optimal Range/Condition | Effect on Yield | Reference |
---|---|---|---|
Temperature | 0-25°C (prevents decomposition) | Higher temps decrease yield due to side reactions | [5] [7] |
Solvent polarity | Intermediate polarity (95% ethanol preferred) | Intermediate polarity maximizes solubility | [8] [5] |
Base strength | Weak to moderate bases (K₂CO₃, pyridine) | Strong bases can cause product degradation | [1] [3] |
Reaction time | 1-6 hours depending on conditions | Longer times increase completion but risk side products | [3] [5] |
Molar ratio (amine:sulfonyl chloride) | 1:1 to 1.2:1 (slight excess of amine) | Excess amine prevents incomplete reaction | [1] [3] |
pH control | pH 8-10 for optimal yield | Optimal pH enhances nucleophilic attack | [3] |
Electrochemical synthesis represents a significant advancement in sulfonamide preparation, offering environmentally benign alternatives to traditional methods while providing precise control over reaction conditions [9] [10] [11]. The development of convergent paired electrochemical processes has emerged as particularly innovative, enabling the simultaneous generation of both electrophilic and nucleophilic species required for sulfonamide formation [9] [10].
Recrystallization remains the most widely employed purification technique for 3-amino-N-phenylbenzenesulfonamide, offering excellent product purity while being readily scalable for both laboratory and industrial applications [18] [8] [19]. The selection of appropriate recrystallization solvents requires careful consideration of the compound's unique structural features, which include both polar amino and sulfonamide functionalities alongside a nonpolar benzene ring system [8].
The most commonly employed recrystallization solvent is 95% ethanol, which provides an optimal balance of polarity to effectively solvate both the polar and nonpolar regions of the molecule [8]. The 5% water content creates a highly polar environment that effectively solvates the amino and sulfonamide groups, while the ethanol component provides sufficient solvation for the benzene ring system [8]. This solvent combination typically achieves purities exceeding 95% with recovery yields ranging from 85-90% [8].
Isopropanol-water mixtures have demonstrated superior performance in certain applications, particularly when free-flowing crystalline material is required [18]. A systematic study of various alcohol-water combinations revealed that isopropanol containing approximately 30% water provides optimal results, achieving purities greater than 97% with recovery yields of 92-95% [18]. This solvent system produces crystals with enhanced physical properties, including improved stability to sterilization procedures and superior flow characteristics [18].
The recrystallization procedure typically involves dissolving the crude product in hot solvent at temperatures above 60°C, followed by controlled cooling to promote crystal formation [18] [8]. Hot clarification using activated charcoal and filter aids is often beneficial when working with commercial-grade starting materials, helping to remove colored impurities and improve final product appearance [18]. Optimal crystal formation is achieved by cooling solutions below 30°C, with further cooling to 10°C or below enhancing recovery yields [18].
Chromatographic techniques provide powerful tools for both analytical and preparative purification of 3-amino-N-phenylbenzenesulfonamide, offering excellent resolution of closely related impurities and enabling precise purity assessment [20] [21] [22] [23]. High-performance liquid chromatography has emerged as the method of choice for analytical applications, providing quantitative purity determination with exceptional precision and sensitivity [21] [24].
Reversed-phase chromatography using C18 stationary phases represents the most widely employed approach, with mobile phases consisting of acetonitrile-water or methanol-water mixtures [21] [24] [23]. The optimal separation conditions typically employ acetonitrile-phosphate buffer systems with pH values around 2.5 to ensure proper ionization control of the basic amino group [22]. Detection at 265 nm provides excellent sensitivity while minimizing interference from common impurities [21] [24].
For preparative applications, normal-phase silica gel chromatography offers excellent separation capabilities, particularly for removing synthetic impurities and byproducts [25] [20]. The methodology typically employs gradient elution systems starting with nonpolar solvents and gradually increasing polarity to elute the target compound [20]. While recovery yields are somewhat lower than recrystallization (typically 70-80%), this approach provides superior purity levels exceeding 90% and enables effective separation of closely related structural analogs [25].
Mixed-mode chromatographic systems have shown particular promise for complex separations, utilizing both hydrophobic and ionic interactions to achieve enhanced selectivity [23]. These systems can separate structurally very similar compounds such as benzenesulfonamide and sulfanilamide, which differ only by the presence of an additional amino group [23]. The ability to manipulate both hydrophobic and electrostatic interactions provides exceptional versatility in method development [23].
Comprehensive purity assessment of 3-amino-N-phenylbenzenesulfonamide requires a multi-technique approach that provides both quantitative purity determination and qualitative structure confirmation [26] [27] [24] [19]. High-performance liquid chromatography serves as the primary quantitative method, capable of detecting impurities at levels below 0.1% while providing precise quantification of the main component [21] [24].
The HPLC methodology typically employs reversed-phase C18 columns with acetonitrile-water mobile phases and UV detection at 265 nm [21] [24]. Method validation studies have demonstrated linearity over concentration ranges from 10-500 ng/mL with correlation coefficients exceeding 0.996 [22]. The method provides excellent precision and accuracy, with both inter-assay and intra-assay variations typically below 15% [22]. Detection limits reach 5-10 ng/mL, enabling trace impurity detection [22].
Nuclear magnetic resonance spectroscopy provides essential structural confirmation while offering qualitative purity assessment capabilities [19]. Proton NMR analysis enables identification of characteristic signals including the sulfonamide N-H proton around 8.07-8.09 ppm and aromatic protons in the 6.8-7.9 ppm region [19]. Carbon-13 NMR provides additional structural confirmation and can detect the presence of related impurities through additional carbon signals [19].
Mass spectrometry, particularly electrospray ionization and atmospheric pressure chemical ionization techniques, offers molecular weight confirmation and impurity identification capabilities [26] [27] [19]. The high sensitivity of mass spectrometric detection enables identification of trace impurities that may not be detected by other methods [26] [27]. Tandem mass spectrometry approaches provide additional structural information through fragmentation pattern analysis [27].
Infrared spectroscopy serves as a rapid screening method for functional group identification and batch-to-batch consistency assessment [19]. Key absorption bands include the S-N stretching vibration around 931 cm⁻¹ indicating sulfonamide formation, and N-H stretching vibrations in the 3300-3500 cm⁻¹ region characteristic of primary amine groups [19]. The technique provides rapid qualitative assessment without sample destruction [19].
Table 4: Purification Methods and Characteristics
Purification Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Comments | Reference |
---|---|---|---|---|---|
Recrystallization from ethanol | 95% ethanol | >95 | 85-90 | Most common method, good crystal quality | [8] |
Recrystallization from isopropanol-water | Isopropanol:water (70:30) | >97 | 92-95 | Enhanced free-flowing properties | [18] |
Preparative TLC | Silica gel, various mobile phases | >90 | 70-80 | Suitable for small scale purification | [25] |
Column chromatography | Silica gel, gradient elution | >95 | 80-85 | Good for impurity separation | [20] |
Recrystallization from methanol | Methanol (hot filtration) | >92 | 88-92 | Simple procedure, moderate purity | [19] |
Acid-base precipitation | Alkaline solution followed by HCl | >85 | 75-85 | Quick method, lower purity | [6] |
Table 5: Analytical Methods for Purity Assessment
Analytical Technique | Detection Method | Purity Assessment Range | Key Advantages | Reference |
---|---|---|---|---|
High Performance Liquid Chromatography (HPLC) | UV detection at 265 nm | 90-99.9% | Quantitative, high precision | [21] [24] |
Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR analysis | Qualitative (structure confirmation) | Structure elucidation, no destruction | [19] |
Mass Spectrometry (MS) | ESI-MS or APCI-MS | Molecular weight confirmation | High sensitivity, molecular weight | [26] [27] |
Infrared (IR) Spectroscopy | KBr pellet or ATR-FTIR | Functional group identification | Functional group analysis, rapid | [19] |
Thin Layer Chromatography (TLC) | UV visualization | Semi-quantitative (80-95%) | Quick screening, cost-effective | [26] |
Gas Chromatography-Mass Spectrometry (GC-MS) | Selected ion monitoring | 85-99.5% | High specificity, trace analysis | [26] |
Irritant